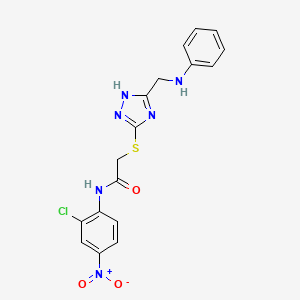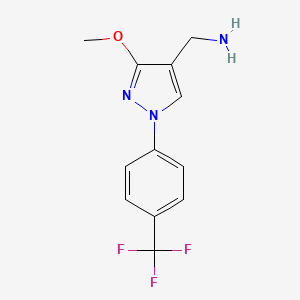
(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine is an organic compound that features a pyrazole ring substituted with a methoxy group, a trifluoromethylphenyl group, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.
Attachment of the Trifluoromethylphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group is coupled with the pyrazole ring.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like tin(II) chloride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.
Biological Research: It can serve as a probe for studying enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: The compound can be used in the development of new catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methoxy group can participate in hydrogen bonding with target proteins, while the pyrazole ring can engage in π-π interactions with aromatic residues in the binding site .
Comparison with Similar Compounds
Similar Compounds
(3-Methoxyphenyl)methanamine: Similar structure but lacks the pyrazole ring and trifluoromethyl group.
(4-(Trifluoromethyl)phenyl)methanamine: Similar structure but lacks the pyrazole ring and methoxy group.
(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)methanamine: Similar structure but lacks the trifluoromethyl group.
Uniqueness
(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine is unique due to the presence of all three functional groups (methoxy, trifluoromethyl, and methanamine) on the pyrazole ring. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug development and materials science .
Properties
Molecular Formula |
C12H12F3N3O |
|---|---|
Molecular Weight |
271.24 g/mol |
IUPAC Name |
[3-methoxy-1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C12H12F3N3O/c1-19-11-8(6-16)7-18(17-11)10-4-2-9(3-5-10)12(13,14)15/h2-5,7H,6,16H2,1H3 |
InChI Key |
GPZDJCOQGLWFPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1CN)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B11777548.png)


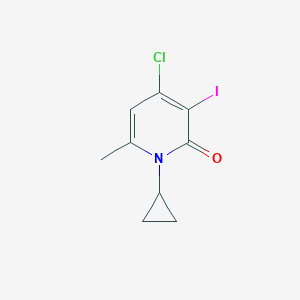
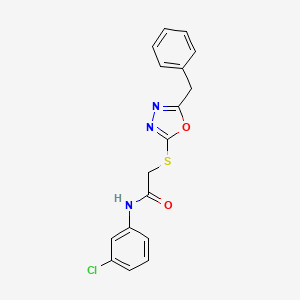

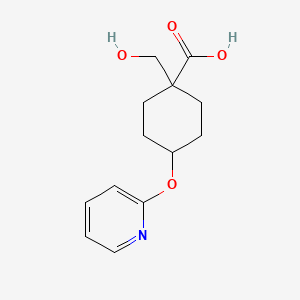

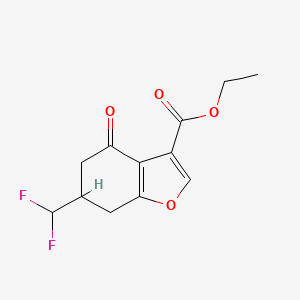
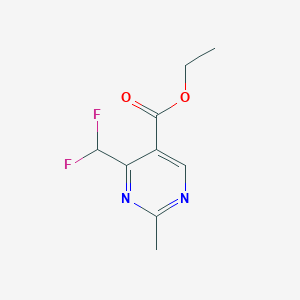
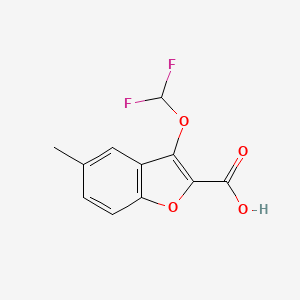
![2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11777624.png)
